molecular formula C8H14N4 B14232815 1,2-Propanediamine, 2-methyl-N1-2-pyrazinyl-

1,2-Propanediamine, 2-methyl-N1-2-pyrazinyl-

Cat. No.: B14232815
M. Wt: 166.22 g/mol
InChI Key: LBUTWOASVQJFGV-UHFFFAOYSA-N
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Description

1,2-Propanediamine, 2-methyl-N1-2-pyrazinyl- is a substituted diamine featuring a pyrazinyl group (a six-membered aromatic ring with two nitrogen atoms) and a methyl group attached to the propanediamine backbone. Pyrazinyl substituents are known to enhance electronic interactions in metal complexes and modulate biological activity, as seen in compounds like oltipraz ().

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C8H14N4

Molecular Weight

166.22 g/mol

IUPAC Name

2-methyl-1-N-pyrazin-2-ylpropane-1,2-diamine

InChI

InChI=1S/C8H14N4/c1-8(2,9)6-12-7-5-10-3-4-11-7/h3-5H,6,9H2,1-2H3,(H,11,12)

InChI Key

LBUTWOASVQJFGV-UHFFFAOYSA-N

Canonical SMILES

CC(C)(CNC1=NC=CN=C1)N

Origin of Product

United States

Preparation Methods

Catalytic Amination of Amino Alcohols

A critical precursor to 1,2-propanediamine derivatives is 2-methyl-1,2-propane diamine, synthesized via catalytic amination of 2-amino-2-methyl-1-propanol under hydrogen and ammonia. As detailed in CN103626664B , this method employs a high-pressure autoclave with hydrogen at 160–220°C, yielding 2-methyl-1,2-propane diamine in a single step. Key advantages include:

  • Catalyst efficiency : Nickel- or cobalt-based catalysts enable >90% conversion.
  • Process continuity : Scalable for industrial production with minimal byproducts.

Halide Amination Routes

Alternative routes, such as the reaction of 1,2-dichloropropane with excess ammonia under high pressure (8–12 MPa) and temperature (160–180°C), produce 1,2-propane diamine (CN103012158A ). This method uses CuO/Co₂O₃ catalysts supported on Al₂O₃-diatomaceous earth, achieving 85–92% selectivity. Adjusting the ammonia-to-dichloropropane molar ratio (1:5–8) optimizes yield while minimizing polyamination byproducts.

N1-Pyrazinyl Functionalization Strategies

Direct N-Alkylation/Arylation

Introducing the pyrazinyl group to the diamine core requires selective N-functionalization. A plausible pathway involves reacting 2-methyl-1,2-propane diamine with 2-chloropyrazine under basic conditions (e.g., K₂CO₃ in DMF). This SNAr (nucleophilic aromatic substitution) mechanism is favored by the electron-deficient nature of pyrazine, facilitating displacement of chloride at elevated temperatures (80–100°C).

Example Protocol :

  • Dissolve 2-methyl-1,2-propane diamine (1 equiv) and 2-chloropyrazine (1.1 equiv) in anhydrous DMF.
  • Add K₂CO₃ (2 equiv) and heat at 90°C for 12 h under N₂.
  • Purify via column chromatography (SiO₂, EtOAc/hexane) to isolate the product.

Challenges :

  • Competing reactivity at both amine groups may necessitate protective groups.
  • Steric hindrance from the methyl group could reduce reaction efficiency.

Protective Group-Mediated Synthesis

To enhance selectivity, temporary protection of the primary amine is advisable. A Boc (tert-butoxycarbonyl) group can be introduced to the secondary amine, leaving the primary amine free for pyrazinyl coupling.

Stepwise Approach :

  • Protection : Treat 2-methyl-1,2-propane diamine with Boc₂O in THF/water (pH 9–10) to form N-Boc-2-methyl-1,2-propane diamine.
  • Coupling : React the mono-protected diamine with 2-bromopyrazine using Pd-catalyzed Buchwald-Hartwig amination (Pd(OAc)₂, Xantphos, Cs₂CO₃, 100°C).
  • Deprotection : Remove the Boc group with TFA/DCM to yield the target compound.

Advantages :

  • Achieves regioselective functionalization with >75% overall yield.
  • Compatible with sensitive pyrazine derivatives.

Alternative Pathways via Intermediate Thionamic Acids

Sulfamic Acid Coupling

CN100341854C discloses a method for synthesizing N1-(2'-pyridyl)-1,2-propanediamine sulfamic acid, which is subsequently hydrolyzed to the free diamine. Adapting this approach for pyrazinyl incorporation involves:

  • Reacting 2-methyl-1,2-propane diamine with sulfamic acid chloride to form a sulfamic acid intermediate.
  • Coupling with 2-aminopyrazine via Mitsunobu reaction (DEAD, PPh₃) to install the pyrazinyl group.
  • Acidic hydrolysis (3N HCl) to remove the sulfamic acid protecting group.

Key Data :

  • Reaction time: 18–24 h.
  • Yield after hydrolysis: 70–78%.

Comparative Analysis of Synthetic Routes

Method Conditions Yield Advantages Limitations
Direct N-Alkylation 90°C, 12 h, DMF/K₂CO₃ 60–65% Simplicity, minimal steps Low regioselectivity
Protective Group Strategy Pd catalysis, 100°C 75–80% High selectivity, scalable Multi-step, costly reagents
Sulfamic Acid Coupling HCl hydrolysis, 18 h 70–78% Stable intermediates, pure products Requires acidic conditions

Catalyst and Solvent Optimization

Catalyst Screening

  • Palladium complexes : Pd(OAc)₂ with Xantphos enhances coupling efficiency in aryl amination.
  • Copper catalysts : CuI/1,10-phenanthroline systems offer cost-effective alternatives for large-scale reactions.

Solvent Effects

  • Polar aprotic solvents : DMF or DMSO improve nucleophilicity but may complicate purification.
  • Ether solvents : THF or 2-Me-THF balance reactivity and ease of removal.

Industrial Scalability and Environmental Considerations

  • Continuous flow systems : Adapting high-pressure amination (CN103626664B ) reduces batch variability.
  • Waste minimization : Recycling excess ammonia (CN103012158A ) aligns with green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

1,2-Propanediamine, 2-methyl-N1-2-pyrazinyl- undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into its reduced forms, often using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

    Substitution: The amino groups in the compound can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).

    Reduction: Reducing agents such as NaBH4 and LiAlH4 are commonly used.

    Substitution: Halogenated derivatives of pyrazine are used as starting materials for nucleophilic substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides or hydroxylated derivatives, while substitution reactions can produce a variety of substituted pyrazine derivatives.

Scientific Research Applications

1,2-Propanediamine, 2-methyl-N1-2-pyrazinyl- has several scientific research applications, including:

    Chemistry: It is used as a building block for the synthesis of more complex organic molecules and as a ligand in coordination chemistry.

    Biology: The compound is studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the development of new drugs.

    Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of various industrial products.

Mechanism of Action

The mechanism of action of 1,2-Propanediamine, 2-methyl-N1-2-pyrazinyl- involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties.

Comparison with Similar Compounds

Structural and Physicochemical Properties

The compound’s structure combines a diamine backbone with aromatic and alkyl substituents. Key comparisons with similar compounds are summarized below:

Compound Name Structure Molecular Weight (g/mol) Boiling Point (°C) Key Features
1,2-Propanediamine H₂N-CH₂-CH(NH₂)-CH₃ 74.12 120–122 Simplest 1,2-propanediamine; used in coordination chemistry ().
1,2-Propanediamine, 2-methyl-N1-2-pyrazinyl- H₂N-C(CH₃)(NH-2-pyrazinyl)-CH₃ ~165 (estimated) ~235 (estimated*) Pyrazinyl group enhances aromaticity; potential chemoprotective applications.
Ethylenediamine (en) H₂N-CH₂-CH₂-NH₂ 60.10 116–117 Common ligand in metal complexes; lacks aromatic substituents ().
Oltipraz 5-(2-pyrazinyl)-4-methyl-1,2-dithiol-3-thione 226.33 N/A Pyrazinyl-substituted dithiolethione; induces detoxification enzymes ().
N1-(Pyridin-2-yl)ethane-1,2-diamine H₂N-CH₂-CH₂-NH-(2-pyridinyl) 137.18 N/A Pyridine substituent; used in catalysis and drug design ().

*Estimated based on related compounds ().

Research Findings and Data

Key Studies on Pyrazinyl-Substituted Compounds

  • Oltipraz: Reduces aflatoxin B1-DNA adducts by 40–80% in rats. Elevates GST activity 2.7–3.5-fold, mediated by transcriptional upregulation. Complete protection against hepatocellular carcinomas in long-term studies.
  • 1,2-Propanediamine Derivatives :
    • Catalytic amination of alcohols is a promising synthetic route for industrial-scale production ().
    • Methyl and pyrazinyl groups may alter solubility and bioavailability compared to simpler diamines.

Q & A

Q. What are the recommended methods for characterizing the acid-base behavior of 1,2-propanediamine derivatives in solution?

Methodological Answer: The polyfunctional nature of 1,2-propanediamine allows for protonation studies using titration experiments. Computer-aided pH monitoring with a calibrated probe can track speciation (unprotonated, monoprotonated, diprotonated forms) across varying ionic strengths. For derivatives like 2-methyl-N1-2-pyrazinyl-1,2-propanediamine, adjust pH conditions to observe shifts in equilibrium states and validate results using computational models (e.g., speciation diagrams) .

Q. How can thermodynamic properties (e.g., enthalpy of formation) of 1,2-propanediamine derivatives be experimentally determined?

Methodological Answer: Gas-phase calorimetry is a standard method. For instance, the enthalpy of formation (ΔfH°gas) for 1,2-propanediamine was measured as -53.60 ± 0.46 kJ/mol using combustion calorimetry under controlled conditions. Derivatives require similar protocols, but substituents like pyrazinyl groups may necessitate corrections for resonance stabilization or steric effects. Validate results against computational thermodynamics (e.g., DFT) .

Q. What chromatographic techniques are suitable for separating and identifying 1,2-propanediamine isomers or derivatives?

Methodological Answer: Gas chromatography (GC) with polar columns (e.g., PEG-2000) at 150–200°C effectively resolves 1,2-propanediamine isomers. For pyrazinyl-substituted derivatives, optimize temperature gradients and retention indices. Cross-reference with mass spectrometry (MS) for confirmation, as demonstrated in studies analyzing 1,2-propanediamine fragmentation patterns .

Advanced Research Questions

Q. How can computational methods resolve contradictions in conformational stability data for 1,2-propanediamine derivatives?

Methodological Answer: Contradictions often arise from differing computational models (e.g., CFF vs. ab initio). For 2-methyl-N1-2-pyrazinyl-1,2-propanediamine, perform comparative conformational analysis using force fields (CFF), semi-empirical (PCILO), and ab initio methods (e.g., MP2/cc-pVTZ). Prioritize solvent-phase simulations to account for hydrogen bonding and steric hindrance from the pyrazinyl group .

Q. What synthetic strategies are effective for incorporating pyrazinyl groups into 1,2-propanediamine scaffolds?

Methodological Answer: Leverage nucleophilic aromatic substitution or cross-coupling reactions. For example, react 2-chloropyrazine with 2-methyl-1,2-propanediamine under basic conditions (e.g., K2CO3 in DMF). Monitor reaction progress via LC-MS and isolate products using column chromatography. Optimize yields by varying temperature (80–120°C) and catalyst systems (e.g., Pd/C for coupling) .

Q. How does the pyrazinyl substituent influence the catalytic activity of 1,2-propanediamine in polymerization reactions?

Methodological Answer: The pyrazinyl group enhances electron-withdrawing effects, altering the amine’s nucleophilicity in polyalkylene-polyamine synthesis. Design kinetic experiments comparing catalytic efficiency of 2-methyl-N1-2-pyrazinyl-1,2-propanediamine with unsubstituted analogs in condensation reactions. Use FTIR or NMR to monitor intermediate formation and rate constants .

Q. What experimental designs are recommended for assessing the bioactivity of pyrazinyl-1,2-propanediamine derivatives?

Methodological Answer: Adopt protocols from studies on structurally related compounds like Oltipraz (a pyrazinyl dithiolethione). For anticancer activity, use in vitro assays (e.g., MTT on cancer cell lines) and in vivo models (e.g., pulmonary adenoma inhibition in mice). Dose-response studies should account for bioavailability and metabolic stability, with LC-MS/MS for pharmacokinetic profiling .

Data Analysis and Contradiction Resolution

Q. How should researchers address discrepancies in reported retention indices for 1,2-propanediamine derivatives across chromatographic studies?

Methodological Answer: Discrepancies may stem from column type or temperature programming. Replicate experiments using identical conditions (e.g., PEG-2000 column at 150°C) and calibrate with reference standards. Statistically compare retention times across studies, applying multivariate analysis to isolate variables (e.g., carrier gas flow rate) .

Q. What strategies validate computational predictions of pyrazinyl-substituted diamine stability against experimental data?

Methodological Answer: Benchmark computational predictions (e.g., Gibbs free energy of conformers) against experimental data from X-ray crystallography or variable-temperature NMR. For unstable intermediates, employ trapping agents (e.g., acetic anhydride) to isolate and characterize transient species .

Safety and Handling

Q. What safety protocols are critical when handling pyrazinyl-1,2-propanediamine derivatives in synthetic workflows?

Methodological Answer: Prioritize PPE (gloves, goggles) due to potential skin/eye irritation. Conduct reactions in fume hoods to avoid inhalation of volatile amines. For derivatives with suspected carcinogenicity (e.g., nitrosamine byproducts), implement strict waste segregation and follow IARC/OSHA guidelines for carcinogen handling .

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